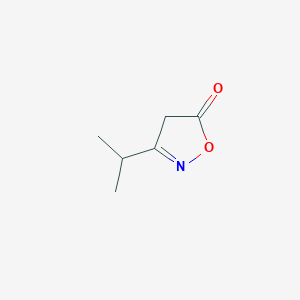

3-isopropylisoxazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-4H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4(2)5-3-6(8)9-7-5/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEOSWXTUREPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Isopropylisoxazol 5 4h One and Its Derivatives

Multi-Component Reaction (MCR) Approaches for Isoxazol-5(4H)-one Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their high atom economy, operational simplicity, and ability to generate molecular complexity in a single step. ias.ac.in Several MCR approaches have been successfully applied to the synthesis of the isoxazol-5(4H)-one core.

The most prevalent method for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones is a one-pot, three-component cyclo-condensation reaction. niscpr.res.inorientjchem.orgsemanticscholar.org This reaction typically involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. niscpr.res.inorientjchem.orgsemanticscholar.orgnih.gov The components are combined in a single reaction vessel, often in the presence of a catalyst, to yield the desired isoxazolone derivative. orientjchem.orgsemanticscholar.org This approach avoids the need to isolate intermediates, thereby saving time and resources. ias.ac.in The reaction has been successfully carried out using a wide range of aryl, heteroaryl, and aliphatic aldehydes. niscpr.res.inmdpi.com The choice of β-ketoester allows for variation at the 3-position of the isoxazole (B147169) ring. For instance, using ethyl acetoacetate (B1235776) yields 3-methyl derivatives, while ethyl benzoylacetate produces 3-phenyl derivatives. researchgate.netcore.ac.uk

These reactions are often performed in environmentally friendly solvents like water or ethanol (B145695), aligning with the principles of green chemistry. niscpr.res.inresearchgate.netresearchgate.netresearchgate.net Many protocols achieve good to excellent yields at room temperature, further enhancing their sustainability. niscpr.res.inresearchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Yield (%) | Ref |

| Benzaldehyde | Ethyl acetoacetate | Hydroxylamine HCl | Citric Acid / H₂O | (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one | 90 | orientjchem.org |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Hydroxylamine HCl | L-valine / Ethanol | (Z)-4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | 93 | ias.ac.in |

| Thiophene-2-carbaldehyde | Ethyl acetoacetate | Hydroxylamine HCl | Sodium malonate / H₂O | 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | 85 | niscpr.res.in |

| Benzaldehyde | Ethyl 4-chloroacetoacetate | Hydroxylamine HCl | Sulfanilic Acid / H₂O | 4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one | 92 | researchgate.net |

The three-component synthesis of isoxazolones is often described as a domino reaction, where sequential transformations occur in a single pot without the addition of further reagents or catalysts. ias.ac.inresearchgate.net This strategy involves a cascade of reactions, typically initiated by a condensation reaction, followed by an intramolecular cyclization. An expeditious, metal-free protocol for synthesizing isoxazolone derivatives using a domino multi-component strategy has been demonstrated, involving the L-valine promoted three-component cyclo-condensation of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes. ias.ac.in

A plausible mechanism involves the initial formation of an oxime intermediate from the β-ketoester and hydroxylamine hydrochloride. This is followed by a Knoevenagel condensation with the aldehyde and subsequent intramolecular cyclization and dehydration to form the final isoxazol-5(4H)-one ring. clockss.org This seamless cascade of reactions is highly efficient, often leading to high yields in short reaction times. ias.ac.in Recently, an electrochemical approach has been developed for a four-component domino reaction to assemble isoxazole motifs. nih.govrsc.org

A fundamental and distinct strategy for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. organic-chemistry.org This method typically involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. organic-chemistry.orgnih.gov The nitrile oxides are often generated in situ from precursors like aldoximes or hydroxyimidoyl chlorides to avoid their dimerization. nih.govnih.govmdpi.com

This cycloaddition is a powerful tool for creating 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.orgnih.gov While this method is highly effective for forming the core isoxazole ring, it represents a different synthetic pathway compared to the multi-component reactions that directly yield the 4-substituted isoxazol-5(4H)-one structure. nih.govnih.gov Intramolecular versions of this reaction, where the nitrile oxide and the alkyne are part of the same molecule, have also been used to construct complex polycyclic systems containing an isoxazole ring. mdpi.com

The Knoevenagel condensation plays a crucial role in the synthesis of 4-arylmethyleneisoxazol-5(4H)-ones. ias.ac.inresearchgate.net This reaction can be part of a two-step process where a 3-substituted isoxazol-5-one is first synthesized and then condensed with an aldehyde to introduce the 4-arylmethylene group. ias.ac.in

More commonly, the Knoevenagel condensation is an integral part of the one-pot, three-component domino reaction. ias.ac.in In these syntheses, after the initial reaction between the β-ketoester and hydroxylamine, the resulting intermediate undergoes a Knoevenagel condensation with the aldehyde, followed by cyclization to form the final product. ias.ac.inacgpubs.org This condensation is often the rate-determining step and is facilitated by the catalysts used in the reaction.

Catalytic Systems in Isoxazolone Synthesis

The choice of catalyst is critical for the efficiency, selectivity, and environmental impact of isoxazolone synthesis. A wide array of catalysts has been explored, with a significant focus on organocatalysis to develop metal-free and sustainable protocols.

Organocatalysts are small organic molecules that can accelerate chemical reactions. They are often inexpensive, readily available, non-toxic, and stable, making them an attractive alternative to metal-based catalysts. ias.ac.in Numerous organocatalysts have been successfully employed in the synthesis of isoxazol-5(4H)-ones.

L-valine : This amino acid has been shown to be an effective, non-toxic, and non-corrosive catalyst for the three-component synthesis of isoxazolones. ias.ac.in It promotes the reaction in ethanol under reflux, leading to excellent yields in remarkably short reaction times, often less than four minutes. ias.ac.inresearchgate.net

Sulfanilic acid : As a solid organic acid, sulfanilic acid serves as an efficient, reusable catalyst for the three-component reaction in water at room temperature. researchgate.net It provides good to excellent yields of 4-arylidene-3-substituted isoxazole-5(4H)-ones. researchgate.net

Sulfamic acid : This catalyst has also been utilized in the synthesis of isoxazolone derivatives.

Piperazine : Piperazine has been reported as an effective catalyst for these condensation reactions. researchgate.net

DABCO (1,4-diazabicyclo[2.2.2]octane) : This readily available and safe weak base effectively catalyzes the three-component condensation in refluxing ethanol, providing good yields of the desired products. core.ac.ukclockss.orgresearchgate.net

Potassium 2,5-dioxoimidazolidin-1-ide : A novel organocatalyst that has been used to facilitate the heterocyclization to form isoxazole-5(4H)-ones in significant yields. kthmcollege.ac.in Another related catalyst, Potassium Phthalimide (PPI) , has been employed as an efficient basic organocatalyst for the one-pot reaction in water, noted for its high yields and short reaction times. researchgate.netresearchgate.netnih.gov

Salicylic acid : This inexpensive and safe catalyst has demonstrated good catalytic activity for the three-component cyclocondensation in water at room temperature, making it a green and practical option. researchgate.netclockss.orgingentaconnect.com

Succinic acid : A simple and efficient protocol has been established using succinic acid as an inexpensive catalyst in water, providing excellent yields of various 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.comresearchgate.netpreprints.org

Potassium hydrogen phthalate (B1215562) (KHP) : KHP is another inexpensive, commercially available catalyst used for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. researchgate.net

| Organocatalyst | Solvent | Temperature | Typical Yield (%) | Ref |

| L-valine | Ethanol | Reflux | 74-97 | ias.ac.in |

| Sulfanilic acid | Water | Room Temp. | 88-96 | researchgate.net |

| DABCO | Ethanol | Reflux | ~82 | core.ac.uk |

| Potassium Phthalimide | Water | Room Temp. | 91-95 | researchgate.netresearchgate.net |

| Salicylic acid | Water | Room Temp. | 85-95 | researchgate.netingentaconnect.com |

| Succinic acid | Water | Room Temp. | 88-95 | researchgate.net |

| Potassium hydrogen phthalate | Water | Room Temp. | High | researchgate.net |

Nanomaterial-Based Catalysis (e.g., magnesium oxide nanoparticles, hydroxyapatite (B223615) nanoparticles)

The use of nanomaterials as catalysts offers significant advantages, including high surface area-to-volume ratios and unique physicochemical properties, which can enhance reaction rates and selectivity.

Magnesium Oxide Nanoparticles (Nano-MgO)

Magnesium oxide nanoparticles (nano-MgO) have been utilized as an effective, inexpensive, and highly active solid base catalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net This reaction typically involves the condensation of a β-oxoester, hydroxylamine hydrochloride, and various aldehydes. The use of nano-MgO offers several benefits aligned with green chemistry, such as high selectivity, easy catalyst recovery, and a reduction in the complexity of separation processes. researchgate.net Studies have shown that a low catalyst loading of just 3 mol% is sufficient to efficiently drive the reaction. researchgate.net

Hydroxyapatite Nanoparticles (HAp)

Nanocrystalline hydroxyapatite (HAp) has also emerged as a powerful catalyst for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones. researcher.liferesearchgate.net This method involves a one-pot, three-component reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and various aromatic aldehydes conducted in an aqueous solution at room temperature. researcher.life This protocol is notable for its adherence to green chemistry principles, offering advantages such as excellent yields (ranging from 87–98%), very short reaction times (often under 25 minutes), a simple work-up procedure, and catalyst recyclability. researcher.liferesearchgate.net

| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) |

| Nano-MgO | β-oxoesters, Aldehydes, Hydroxylamine HCl | Water | Room Temp. | Not Specified | High |

| Nano-HAp | Ethyl Acetoacetate, Aromatic Aldehydes, Hydroxylamine HCl | Water | Room Temp. | < 25 min | 87–98% researcher.liferesearchgate.net |

Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysis have been successfully applied to the synthesis of isoxazolones, each offering distinct advantages.

Heterogeneous Catalysis : This form of catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. The nanomaterial-based catalysts discussed above, such as nano-MgO and hydroxyapatite nanoparticles, are prime examples of heterogeneous catalysts. researchgate.netresearcher.life Their primary advantage is the ease of separation from the reaction mixture, which allows for simple recovery and reuse, reducing waste and cost.

Homogeneous Catalysis : In this approach, the catalyst is in the same phase as the reactants, usually dissolved in the solvent. Metal salts like cerium chloride heptahydrate can function as homogeneous catalysts in solvents where they are soluble, such as ethyl lactate. researchgate.net This allows for catalysis to occur under mild conditions with high efficiency, although catalyst separation can be more complex than in heterogeneous systems.

Amine-Functionalized Cellulose (B213188) as a Biocatalyst

Following the principles of green chemistry, biodegradable and readily available materials are being explored as catalysts. Propylamine-functionalized cellulose (Cell-Pr-NH₂) has been employed as an efficient biocatalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-one heterocycles. mdpi.comresearchgate.netresearchgate.netpreprints.org This method utilizes hydroxylamine hydrochloride, various aldehydes, and a β-keto ester as starting materials. The reactions are conducted at room temperature in water, resulting in good to high yields of the desired products. mdpi.comresearchgate.net The use of a cellulose-derived catalyst is advantageous due to its wide availability, biodegradability, biocompatibility, and low cost. mdpi.compreprints.org This approach highlights several green chemistry principles, including the use of an environmentally friendly solvent, energy saving, and less waste generation. researchgate.netresearchgate.netpreprints.org

| Catalyst | Reactants | Solvent | Temperature | Notable Features |

| Propylamine-functionalized cellulose (Cell-Pr-NH₂) | β-keto esters, Aldehydes, Hydroxylamine HCl | Water mdpi.com | Room Temp. mdpi.com | Biodegradable catalyst, Good to high yields, Simple work-up. mdpi.comresearchgate.netpreprints.org |

Metal-Based Catalysis (e.g., cerium chloride heptahydrate)

Certain metal salts serve as effective Lewis acid catalysts for organic transformations. Cerium chloride heptahydrate (CeCl₃·7H₂O) is a mild, water-tolerant, and low-toxicity Lewis acid that has been used to catalyze the synthesis of isoxazolone derivatives. researchgate.nethimedialabs.com This methodology was developed for a three-component reaction involving aldehydes, hydroxylamine, and ethyl acetoacetate. researchgate.net A key feature of this approach is the use of ethyl lactate, a bio-based green solvent, as the reaction medium. The protocol is praised for its clean work-up and the ability to reuse both the solvent and the catalyst, making it an environmentally conscious option. researchgate.net

Catalyst-Free Approaches

In the pursuit of ultimate process simplicity and sustainability, catalyst-free synthetic methods are highly desirable. Researchers have successfully developed an efficient synthesis of isoxazole derivatives without the use of any catalyst. mdpi.comnih.gov This method involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media. mdpi.comnih.gov The procedure is characterized by its mild reaction conditions, high yields, straightforward work-up, and environmentally benign nature. mdpi.comnih.gov However, it is important to note that the feasibility of a catalyst-free approach is highly dependent on the specific reactants and reaction pathway. In some systems, the absence of a catalyst results in negligible product formation; for instance, a model reaction for a three-component synthesis of an isoxazol-5(4H)-one derivative yielded only 5% of the product without a catalyst. clockss.org

Green Chemistry Principles in Isoxazolone Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for isoxazolones. These principles aim to reduce or eliminate the use and generation of hazardous substances. A key focus has been the replacement of volatile and toxic organic solvents with environmentally friendly alternatives.

Aqueous Reaction Media Utilization

The use of water as a reaction medium is a cornerstone of green organic synthesis. mdpi.com Compared to conventional organic solvents, water is inexpensive, non-toxic, non-flammable, and environmentally benign. mdpi.com Numerous modern synthetic routes for isoxazol-5(4H)-one and its derivatives have been successfully implemented in aqueous media.

The application of water as a solvent has been demonstrated across various catalytic systems, including:

Nanomaterial-based catalysis , where both nano-MgO and nano-hydroxyapatite effectively catalyze the reaction in water. researchgate.netresearcher.life

Biocatalysis , with amine-functionalized cellulose showing high efficiency in aqueous conditions. mdpi.compreprints.org

Organocatalysis , where catalysts such as sodium malonate and 2-aminopyridine (B139424) have been used in water. clockss.orgniscpr.res.in

Catalyst-free systems , which also proceed efficiently in water. mdpi.comnih.gov

The use of aqueous media not only enhances the environmental profile of the synthesis but often simplifies the work-up procedure, as many organic products can be easily separated from the aqueous phase. mdpi.com The development of these water-based methodologies represents a significant advancement in the sustainable production of isoxazolone compounds. acgpubs.org

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions for the synthesis of 3-isopropylisoxazol-5(4H)-one and its derivatives represents a significant advancement in green chemistry. This approach minimizes the use of hazardous organic solvents, leading to reduced environmental impact and operational costs. One notable method involves the multicomponent reaction of an aromatic or heterocyclic aldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate at 80 °C using sulfated polyborate as a catalyst. researchgate.netresearchgate.net This solvent-free protocol is characterized by its efficiency, with high yields of the desired products and significantly shorter reaction times, often ranging from 15 to 30 minutes. researchgate.net The elimination of solvents simplifies the work-up procedure, making the separation of the pure product more straightforward. researchgate.netresearchgate.net

Another example of a solvent-free synthesis utilizes dodecatungstophosphoric acid (H3PW12O40), samarium chloride (SmCl3), or ruthenium(III) chloride (RuCl3) as efficient catalysts. researchgate.net This method also boasts short reaction times, high product yields under ambient conditions, and simple work-up procedures, further highlighting the advantages of avoiding traditional solvents in the synthesis of these heterocyclic compounds. researchgate.net These solvent-free approaches align with the principles of green chemistry by improving atom economy and reducing the generation of chemical waste. nih.gov

Renewable Energy Driven Synthesis (e.g., visible light, natural sunlight, ultrasonic irradiation)

The use of renewable energy sources to drive the synthesis of this compound and its derivatives is a key area of research in sustainable chemistry. These methods offer an alternative to conventional heating, often leading to faster reactions and cleaner product profiles.

Visible light has been successfully employed to induce the multicomponent reaction between β-ketoesters, hydroxylamine, and aromatic aldehydes. mdpi.com This photochemical approach, particularly when translated to a continuous flow process, has demonstrated remarkable results, yielding 3-methyl-4-arylmethylene isoxazole-5(4H)-ones in excellent yields (up to 96%) with significantly reduced reaction times compared to methods that rely on heating or catalysis. mdpi.com Mechanistic investigations suggest that these reactions may proceed through organic photoredox catalysis. mdpi.com

Natural sunlight, a readily available and inexpensive energy source, has also been harnessed for the synthesis of 4-arylidene-isoxazole-5(4H)-ones. semnan.ac.ir By conducting the three-component reaction in water under direct sunlight, the desired products can be obtained in high yields (89-97%) within a short timeframe (17-40 minutes). semnan.ac.ir This environmentally friendly method avoids the need for organic solvents and catalysts, making it a highly sustainable synthetic route. semnan.ac.ir

The following table summarizes the reaction conditions and outcomes for the synthesis of isoxazol-5(4H)-one derivatives using renewable energy sources.

| Energy Source | Catalyst/Conditions | Substrates | Product | Yield (%) | Reaction Time | Reference |

| Visible Light | Continuous Flow | Ethyl acetoacetate, hydroxylamine, aromatic aldehydes | 3-methyl-4-arylmethylene isoxazole-5(4H)-ones | 96 | 20 min | mdpi.com |

| Natural Sunlight | Water | Aromatic/heteroaromatic aldehydes, β-ketoesters, hydroxylamine hydrochloride | 4-arylidene-isoxazole-5(4H)-ones | 89-97 | 17-40 min | semnan.ac.ir |

Recyclable Catalytic Systems and Sustainability Assessment

The development of recyclable catalytic systems is crucial for enhancing the sustainability of chemical processes. In the synthesis of this compound and its derivatives, several effective and reusable catalysts have been reported.

One such system employs propylamine-functionalized cellulose (Cell-Pr-NH2) as a biocatalyst. mdpi.comresearchgate.netpreprints.org This catalyst has been successfully used in the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.comresearchgate.netpreprints.org A key advantage of this system is the ability to recover and reuse the catalyst multiple times without a significant loss of activity. mdpi.com For instance, the filtrate containing the cellulose-based catalyst can be reused in subsequent reactions, demonstrating its potential for industrial applications. mdpi.com

Lipase has also been employed as a recyclable biocatalyst for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazol-5(4H)-one derivatives in water at room temperature. researchgate.net The enzyme can be recovered and reused for up to four or five cycles without a significant decrease in its catalytic efficiency, making it an environmentally benign and economical choice. researchgate.net

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is essential for optimizing reaction conditions and developing new synthetic routes.

Proposed Reaction Intermediates (e.g., iminium ions, oxime intermediates)

The synthesis of isoxazol-5(4H)-ones via the three-component reaction of a β-ketoester, an aldehyde, and hydroxylamine hydrochloride is proposed to proceed through several key intermediates. One plausible mechanism begins with the abstraction of an acidic proton from the β-ketoester by a base or catalyst, forming an enolate. clockss.org This enolate then attacks the aldehyde, leading to the formation of a 2-arylidene intermediate after dehydration. clockss.org Subsequently, hydroxylamine hydrochloride attacks the carbonyl group of this intermediate to form an oxime intermediate . clockss.org This oxime then undergoes intramolecular cyclization, followed by the elimination of an ethanol molecule, to yield the final isoxazol-5(4H)-one product. clockss.org

In a related synthesis of spiro heterocycles from 4-arylidene-isoxazol-5(4H)-ones, the formation of a zwitterionic species is proposed. nih.gov This occurs through the reaction of isocyanides and acetylenic esters. This zwitterionic adduct then undergoes a 1,3-dipolar cycloaddition with the 4-arylidene-isoxazol-5(4H)-one, which acts as a dipolarophile, to form a spirocyclic intermediate. nih.gov This intermediate can then tautomerize to the final product. While not directly forming this compound, this highlights the role of isoxazolones as versatile intermediates in constructing more complex molecular architectures.

Understanding Bond Formation and Cycloaddition Pathways

The key bond-forming step in the synthesis of the isoxazol-5(4H)-one ring is the intramolecular cyclization of the oxime intermediate. This step involves the formation of a new nitrogen-oxygen bond and a carbon-nitrogen bond to create the five-membered heterocyclic ring.

The isoxazol-5(4H)-one scaffold can also participate in cycloaddition reactions, demonstrating its utility as a building block in organic synthesis. For example, 4-arylidene-isoxazol-5(4H)-ones can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. nih.gov In the presence of a 1,3-dipole, such as that generated from an isocyanide and an acetylenic ester, a [3+2] cycloaddition occurs to form spirocyclic compounds. nih.gov This reaction proceeds through a Michael addition/annulation sequence. nih.gov The stereoselectivity of such 1,3-dipolar cycloadditions can be influenced by the nature of the reactants, with the attack of the 1,3-dipole often occurring from the less hindered face of the dipolarophile. mdpi.com

Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to investigate the mechanism of [3+2] cycloaddition reactions leading to the formation of isoxazoline (B3343090) rings. nih.gov These studies can provide insights into the synchronicity of bond formation and the electronic factors that govern the regioselectivity of the reaction. nih.gov

Continuous Flow Synthesis Techniques for Scalability

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. The application of continuous flow techniques to the synthesis of this compound and its derivatives has been demonstrated to be a highly efficient and scalable approach.

A notable example is the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. mdpi.com This method utilizes a modular one-step process where a multicomponent reaction between ethyl acetoacetate, hydroxylamine, and aromatic aldehydes is carried out under visible light irradiation in a flow reactor. mdpi.com This approach has proven to be straightforward and highly effective, affording the desired products in excellent yields with short residence times. mdpi.com

The scalability of this process is a key advantage. By moving from a batch photochemical setup to a continuous flow system, the synthesis of isoxazolones can be scaled up using a photochemical reactor. mdpi.com This allows for the production of larger quantities of the target compounds in a controlled and efficient manner. The continuous nature of the process also allows for better control over reaction parameters such as residence time, temperature, and light intensity, leading to improved product consistency and purity.

The following table provides an overview of a continuous flow synthesis of an isoxazol-5(4H)-one derivative.

| Product | Method | Reactor Setup | Residence Time | Yield (%) | Reference |

| 3-methyl-4-arylmethylene isoxazole-5(4H)-one | Photochemical Synthesis | Vapourtec E-series with UV-150 photomodule | 20 min | 96 | mdpi.com |

The successful implementation of continuous flow synthesis for isoxazol-5(4H)-one derivatives paves the way for more sustainable and industrially viable production methods for this important class of heterocyclic compounds.

Chemical Reactivity and Transformation Mechanisms of 3 Isopropylisoxazol 5 4h One

Ring System Transformations and Rearrangements

The isoxazol-5(4H)-one ring is susceptible to various transformations and rearrangements, primarily driven by the inherent weakness of the N-O bond. nih.gov These reactions can be initiated under thermal, photochemical, or catalytic conditions, leading to the formation of diverse new heterocyclic structures.

One of the key reactive pathways involves the cleavage of the N-O bond, which can trigger a cascade of reactions. nih.gov For instance, transition metal catalysis has proven effective in promoting these rearrangements. Ruthenium complexes can catalyze the non-decarboxylative rearrangement of 4-alkylidene-isoxazol-5-ones into highly functionalized pyrazoles and isoxazole-4-carboxylic acids. nih.govacs.orgnih.gov This transformation is believed to proceed through a ring-opening mechanism to generate a vinyl-nitrenoid intermediate, which then undergoes cyclization. The specific outcome of the reaction can be directed by the nature of the substituent at the C4-alkylidene position. acs.orgnih.gov

Similarly, rhodium-catalyzed reactions have been employed to convert isoxazoles into highly substituted pyridines. acs.orgnih.gov This process involves the insertion of a rhodium carbenoid across the N-O bond, leading to a ring expansion. The resulting intermediate can then rearrange to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine (B92270). acs.orgnih.gov

Base-promoted rearrangements are also known for the isoxazole (B147169) core. The Boulton–Katritzky rearrangement has been observed in fused isoxazolopyridine systems, where arylhydrazones of isoxazole-3-carbaldehydes rearrange to form triazolyl-pyridines. beilstein-journals.org Furthermore, under basic conditions, certain isoxazoles can rearrange to oxazoles, a transformation proposed to proceed through a Neber-like rearrangement to form an azirine intermediate. mdpi.com

The isoxazolone ring can also serve as a precursor for other five-membered heterocycles. For example, reaction with hydrazine (B178648) can lead to the formation of 5-aminopyrazoles through a ring-opening and recyclization sequence. researchgate.net

The table below summarizes key ring transformations of the isoxazolone core.

| Starting Material | Reagent/Catalyst | Product | Reference |

| 4-(2-Hydroaminoalkylidenyl)-isoxazol-5(4H)-one | [RuCl₂(p-cymene)]₂ | Pyrazole-4-carboxylic acid | nih.govacs.orgnih.gov |

| 4-(2-Hydroxyalkylidenyl)-isoxazol-5(4H)-one | [RuCl₂(p-cymene)]₂ | Isoxazole-4-carboxylic acid | acs.orgnih.gov |

| 3,5-Disubstituted Isoxazole | Rhodium vinylcarbenoid, then heat/DDQ | Polysubstituted Pyridine | acs.orgnih.gov |

| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone | Base (K₂CO₃) | 3-Hydroxy-2-(2-aryl nih.govacs.orgacs.orgtriazol-4-yl)pyridine | beilstein-journals.org |

| 3-Substituted Isoxazol-5(4H)-one | Hydrazine | 5-Aminopyrazole derivative | researchgate.net |

Nucleophilic and Electrophilic Reactivity of the Isoxazolone Core

The 3-isopropylisoxazol-5(4H)-one nucleus possesses both nucleophilic and electrophilic character, allowing it to react with a wide array of reagents.

Nucleophilic Reactivity:

The isoxazolone ring has three primary nucleophilic sites: the nitrogen atom (N2), the exocyclic carbonyl oxygen atom, and the carbon atom at the C4 position (via its conjugate base). nih.gov

N- and O-Acylation: 2-Unsubstituted isoxazol-5(4H)-ones can undergo acylation on either the nitrogen or the exocyclic oxygen. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the acylating agent. Aliphatic acid chlorides and anhydrides tend to favor N-acylation, whereas aroyl halides often yield a significant amount of the O-acylated product. The choice of solvent and the presence or absence of a base can dramatically influence the N/O acylation ratio.

C4-Anion Reactivity: The protons on the C4 methylene (B1212753) group are notably acidic, with a pKa comparable to that of carboxylic acids. nih.gov This allows for easy deprotonation by a base to form a stabilized carbanion. This nucleophilic C4-anion is central to the synthesis of a vast number of 4-substituted isoxazolone derivatives. A prime example is the Knoevenagel condensation with various aldehydes, which proceeds smoothly to yield 4-alkylidene or 4-arylidene products. This reaction is a cornerstone of isoxazolone chemistry and is frequently employed in multicomponent reactions. mdpi.comoiccpress.comoiccpress.com

Electrophilic Reactivity:

While the core ring itself is electron-rich, electrophilic character is prominently displayed in its derivatives, particularly at the C4 position.

Michael Addition: The 4-alkylideneisoxazol-5-ones, such as (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one, feature an α,β-unsaturated carbonyl system. rsc.orgresearchgate.netresearchgate.netosti.gov This makes the exocyclic double bond susceptible to conjugate addition (Michael addition) by various nucleophiles. This reactivity allows for the introduction of a wide range of substituents at the C4 position, further functionalizing the molecule. rsc.org

The dual reactivity of the isoxazolone core is summarized in the table below.

| Position | Type of Reactivity | Common Reactions | Reagents |

| N2 / Carbonyl O | Nucleophilic | Acylation | Acid chlorides, Anhydrides |

| C4-H | Nucleophilic (as anion) | Knoevenagel Condensation, Alkylation | Aldehydes, Alkyl halides |

| C4 (in 4-alkylidene) | Electrophilic | Michael Addition | Soft nucleophiles (e.g., enolates, amines) |

Functional Group Interconversions and Modifications on the Isoxazolone Nucleus

Beyond the fundamental reactivity of the core, various functional groups on the this compound nucleus can be interconverted or modified to access a wider range of derivatives.

Modifications at the C4 Position: The C4 position is the most common site for modification. As mentioned, its acidic nature allows for straightforward condensation with aldehydes to form 4-alkylidene derivatives. niscpr.res.inrsc.orgnih.govmdpi.com The resulting exocyclic double bond is a versatile functional handle. It can undergo various reactions typical of α,β-unsaturated systems, including conjugate additions. For instance, Michael addition of nucleophiles to 4-benzylidene-3-methylisoxazol-5-one has been reported, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. rsc.org

N-Substitution: The NH group of the isoxazolone ring can be substituted through reactions with electrophiles. N-acylation, as discussed previously, is a key modification that can also influence subsequent rearrangement reactions.

Modifications of the Carbonyl Group: While less common, the carbonyl group at C5 can potentially be modified. For example, reaction with phosphorus oxychloride can convert the enolic form of the carbonyl into a 5-chloro-isoxazole, transforming the lactam into a reactive chloro-heteroarene. This 5-chloro derivative can then undergo nucleophilic substitution with reagents like sodium azide.

Reactions involving the C3-Isopropyl Group: Direct modification of the C3-isopropyl group is not commonly reported and would likely require harsh conditions that might disrupt the heterocyclic ring. Functionalization is typically achieved by starting with a different β-ketoester during the initial synthesis of the ring.

The table below highlights some key functional group interconversions.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| C4-Methylene (-CH₂-) | Aldehyde, Base | C4-Alkylidene (=CHR) | Knoevenagel Condensation |

| C4-Alkylidene (=CHR) | Nucleophile (e.g., R₂CuLi) | C4-Substituted Alkyl (-CHR-Nu) | Michael Addition |

| N-H | Acid Chloride, Base | N-Acyl | N-Acylation |

| C5-Keto (enol form) | POCl₃ | C5-Chloro | Chlorination |

| C5-Chloro | NaN₃ | C5-Azido | Nucleophilic Substitution |

Role as Building Blocks in the Construction of Diverse Heterocyclic Frameworks

Due to their inherent reactivity and multiple functionalization points, this compound and related derivatives are highly valuable building blocks in synthetic organic chemistry. researchgate.net They serve as versatile precursors for a wide range of other heterocyclic systems through reaction sequences that often involve ring-opening, rearrangement, and recyclization.

The transition metal-catalyzed rearrangements discussed in section 3.1 are powerful methods that use the isoxazolone scaffold to construct complex pyridine and pyrazole (B372694) rings. nih.govnih.govacs.orgnih.gov For example, the rhodium-catalyzed ring expansion provides a unique and efficient route to polysubstituted pyridines that are not easily accessible through traditional methods like the Hantzsch synthesis. acs.orgnih.gov

Isoxazol-5(4H)-ones are also key components in multicomponent reactions (MCRs). The most prominent example is the three-component synthesis of 4-arylmethylene-isoxazol-5(4H)-ones from an aldehyde, a β-ketoester (like ethyl isobutyrylacetate to install the isopropyl group), and hydroxylamine (B1172632). oiccpress.comoiccpress.comscielo.br This reaction rapidly builds molecular complexity from simple starting materials. The resulting 4-functionalized isoxazolones can then be used in further transformations.

The conversion of isoxazolones into other heterocycles is a common strategy. The reaction with hydrazines to form pyrazoles is a classic example of using the isoxazolone as a synthon for a different five-membered ring. researchgate.netorganic-chemistry.org Fused heterocyclic systems, such as isoxazolo[4,5-b]pyridines, can also be constructed starting from functionalized isoxazoles, demonstrating their utility in building more elaborate molecular architectures. beilstein-journals.orgresearchgate.net

Derivatization Strategies for Structural Diversification of 3 Isopropylisoxazol 5 4h One

Synthetic Approaches for Modifying the Isoxazolone Ring

The inherent chemical characteristics of the isoxazolone ring offer unique opportunities for its modification. A primary feature is the relatively weak nitrogen-oxygen (N-O) bond, which makes the ring susceptible to cleavage under certain conditions. This property allows isoxazol-5-ones to serve as valuable synthetic intermediates for the creation of other complex molecules.

Key modifications involving the ring structure include:

Ring Cleavage and Rearrangement: The N-O bond can be cleaved through various methods, including photolytic, pyrolytic, or metal-catalyzed reactions. For instance, the fragmentation of N-acyl-isoxazol-5-ones can be achieved using visible light photoredox catalysis, leading to the formation of different heterocyclic systems like oxazoles and 1,3-oxazin-6-ones depending on the catalytic cycle employed acs.org. This approach transforms the initial isoxazolone core into entirely new scaffolds.

Use as Precursors for Imino Carbenes: Under flash vacuum pyrolysis (FVP) conditions, isoxazol-5-ones can act as precursors to imino carbenes. These highly reactive intermediates are generated through N-O bond cleavage and extrusion of CO2, enabling access to a diverse range of nitrogen-containing compounds acs.org.

Spirocycle Formation: The isoxazolone ring can be elaborated to form more complex polycyclic systems. One such approach is the synthesis of spiro heterocycles through multicomponent reactions involving the isoxazolone core, an isocyanide, and an acetylenic ester. This builds a new ring system directly onto the C-4 position of the isoxazolone.

These ring modification strategies highlight the utility of the isoxazolone nucleus not just as a stable final structure, but as a flexible building block for constructing more intricate molecular architectures.

Introduction of Substituents at C-3, C-4, and N-2 Positions

Functionalization at the carbon and nitrogen atoms of the isoxazolone ring is the most common strategy for creating libraries of derivatives with diverse properties.

Substitution at the C-3 Position: The substituent at the C-3 position is typically determined during the initial synthesis of the isoxazolone ring. The most prevalent method is a one-pot, three-component reaction involving hydroxylamine (B1172632), an aldehyde, and a β-ketoester researchgate.netmdpi.comnih.govpreprints.orgorientjchem.orgresearchgate.netniscpr.res.inclockss.org. To obtain the 3-isopropyl derivative, ethyl 3-methyl-3-oxobutanoate (ethyl isobutyrylacetate) would be used as the β-ketoester component. By selecting different β-ketoesters, a wide variety of substituents can be installed at the C-3 position, making this a key point for diversification at the outset of the synthesis.

Substitution at the C-4 Position: The C-4 position is particularly reactive and is the primary site for introducing structural diversity after the ring has been formed. The methylene (B1212753) group at C-4 is acidic and readily participates in condensation reactions.

Knoevenagel Condensation: The most widely used method for C-4 functionalization is the Knoevenagel condensation with various aldehydes mdpi.comnih.govorientjchem.org. This reaction is often performed as part of the initial three-component synthesis. The use of a diverse palette of aromatic and heteroaromatic aldehydes leads to a corresponding library of 4-arylmethylene or 4-heteroarylmethylene derivatives. This approach allows for the systematic variation of electronic and steric properties of the final compound.

| Aldehyde Used | Resulting C-4 Substituent | Reference |

| Benzaldehyde | benzylidene | orientjchem.org |

| 4-Methoxybenzaldehyde | (4-methoxyphenyl)methylene | researchgate.net |

| 4-(Dimethylamino)benzaldehyde | (4-(dimethylamino)phenyl)methylene | mdpi.compreprints.org |

| Thiophene-2-carbaldehyde | thiophen-2-ylmethylene | mdpi.comniscpr.res.in |

| 1-Methyl-1H-pyrrole-2-carbaldehyde | (1-methyl-1H-pyrrol-2-yl)methylene | mdpi.com |

Substitution at the N-2 Position: The nitrogen atom at the N-2 position can act as a nucleophile, allowing for the introduction of various substituents through alkylation or acylation. This functionalization often requires a pre-formed isoxazol-5-one.

N-Alkylation: Highly regioselective N-alkylation of isoxazol-5-ones has been achieved using reagents like para-quinone methides in the presence of bifunctional squaramide catalysts rsc.org. This reaction demonstrates the utility of isoxazol-5-ones as effective N-nucleophiles in asymmetric catalysis, affording enantioenriched N-substituted products rsc.orgresearchgate.net.

N-Acylation: The N-2 position can be acylated to form N-acyl derivatives. For example, N-protected isoxazol-5-ones, such as the tert-butoxycarbonyl (Boc) or acetyl derivatives, have been synthesized nih.gov. These groups can serve as protecting groups to modulate reactivity in subsequent steps or can be integral parts of the final molecule's design nih.gov. The synthesis of these N-acyl compounds is a prerequisite for studying their subsequent fragmentation and rearrangement reactions acs.org.

Strategic Functionalization for Targeted Molecular Design

The derivatization of the 3-isopropylisoxazol-5(4H)-one core is not a random exercise but a strategic process aimed at designing molecules with specific functions. By methodically altering substituents at the C-3, C-4, and N-2 positions, researchers can probe the structure-activity relationships (SAR) that govern a molecule's biological or material properties.

A prominent example is the development of potential therapeutic agents. The synthesis of libraries of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, achieved through the three-component reaction with diverse aldehydes, has been a successful strategy for identifying compounds with anticancer activity nih.gov. In one such study, derivatives were synthesized and evaluated for their in vitro anticancer activity against lung cancer cell lines. Certain compounds bearing specific substituted aryl groups at the C-4 position exhibited excellent inhibitory activity, demonstrating that targeted modifications at this site are key to enhancing biological efficacy nih.gov.

The rationale behind this approach involves:

Scaffold Hopping and Bioisosterism: Introducing the isoxazolone core or modifying its substituents can mimic the structure of known active compounds to improve properties like potency or metabolic stability.

Modulating Physicochemical Properties: Adding different functional groups alters solubility, lipophilicity, and electronic distribution, which are critical for how a molecule interacts with a biological target. For example, introducing electron-donating or electron-withdrawing groups onto the aryl ring at the C-4 position can systematically tune the molecule's electronic character nih.gov.

Exploring Chemical Space: The multicomponent synthesis approach is particularly powerful for rapidly generating a large number of diverse structures from simple building blocks mdpi.comnih.govorientjchem.org. This allows for a broad exploration of the chemical space around the core scaffold to identify promising lead compounds for further development.

Ultimately, the strategic functionalization of this compound is a goal-oriented process that leverages fundamental principles of organic synthesis to design novel molecules tailored for specific applications.

Advanced Spectroscopic Characterization and Elucidation of 3 Isopropylisoxazol 5 4h One

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 3-isopropylisoxazol-5(4H)-one is dominated by absorptions from the carbonyl and imine groups. Data from related 3-methyl-isoxazol-5(4H)-one derivatives show a strong C=O stretching band around 1732 cm⁻¹ and a C=N stretching band near 1620 cm⁻¹. orientjchem.org These values are characteristic of the isoxazolone ring system.

Key expected absorption bands include:

C-H Stretching : Absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the isopropyl and methylene (B1212753) groups.

C=O Stretching : A very strong and sharp absorption band is predicted between 1730-1750 cm⁻¹, characteristic of a five-membered lactam carbonyl group.

C=N Stretching : A strong to medium intensity band is expected in the 1610-1630 cm⁻¹ region, corresponding to the imine bond within the heterocyclic ring.

C-H Bending : Vibrations for the CH₂, CH, and CH₃ groups will appear in the 1350-1470 cm⁻¹ region.

N-O Stretching : A band associated with the N-O bond stretch is expected to appear in the fingerprint region, typically around 1100-1300 cm⁻¹. rjpbcs.com

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H (sp³) Stretch | 2850 - 3000 | Medium-Strong |

| C=O Stretch | 1730 - 1750 | Strong, Sharp |

| C=N Stretch | 1610 - 1630 | Medium-Strong |

| C-H Bend | 1350 - 1470 | Variable |

| N-O Stretch | 1100 - 1300 | Medium |

Raman spectroscopy complements FT-IR by providing information on molecular vibrations. According to the rule of mutual exclusion, vibrations that are strong in IR spectra are often weak in Raman spectra, and vice versa. This is particularly true for symmetric, non-polar bonds.

For this compound, Raman spectroscopy would be particularly useful for observing bonds with high polarizability. While specific experimental data is scarce for this class of compounds, the following predictions can be made:

The C=N stretching vibration (around 1610-1630 cm⁻¹) is expected to show a strong Raman signal due to the polarizability of the double bond.

The C=O stretching band (1730-1750 cm⁻¹) would likely be weaker in the Raman spectrum compared to its intense absorption in the IR spectrum.

Symmetric C-H bending and stretching modes of the isopropyl group may be more prominent in the Raman spectrum than in the IR spectrum.

Vibrations of the isoxazolone ring itself would provide a characteristic fingerprint in the low-frequency region (<1000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the conjugated C=N-O-C=O system. This system is expected to give rise to two primary types of electronic transitions.

π → π* Transitions : These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like the one present in the isoxazolone ring, these transitions typically result in strong absorption bands in the shorter wavelength UV region, likely between 200-280 nm.

n → π* Transitions : These are lower-energy transitions that involve promoting a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These transitions are "forbidden" and thus result in weak absorption bands at longer wavelengths, typically above 280 nm.

The exact position and intensity (λₘₐₓ) of these absorption bands can be influenced by the solvent used, a phenomenon known as solvatochromism. nih.gov

| Transition Type | Expected Wavelength Range (λₘₐₓ, nm) | Relative Intensity |

| π → π | 200 - 280 | High |

| n → π | > 280 | Low |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. In the analysis of this compound, electron ionization (EI) would likely be employed, leading to the formation of a molecular ion (M+) and a series of fragment ions.

The molecular ion peak would confirm the compound's molecular weight. The subsequent fragmentation would be expected to follow pathways characteristic of isoxazole (B147169) and ketone functionalities. Key fragmentation patterns for isoxazole derivatives often involve the cleavage of the N-O bond and subsequent ring-opening reactions. The fragmentation of the isoxazole ring is a significant process that provides structural information.

Given the structure of this compound, the following fragmentation patterns can be anticipated:

Loss of the isopropyl group: Cleavage of the bond between the isoxazole ring and the isopropyl group would result in a significant fragment.

Ring cleavage: The isoxazole ring itself can undergo cleavage, leading to characteristic fragment ions. Common fragmentation of the isoxazole ring involves the breaking of the weaker N-O bond.

Loss of CO: As a ketone, the molecule could exhibit the loss of a neutral carbon monoxide molecule.

A representative table of expected major fragments in the mass spectrum of this compound is presented below.

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |

| [M]+• | 141 | Molecular Ion |

| [M - CH(CH₃)₂]+ | 98 | Loss of the isopropyl group |

| [M - CO]+• | 113 | Loss of carbon monoxide |

| [CH(CH₃)₂CO]+ | 71 | Isopropyl carbonyl cation |

| [C₃H₇]+ | 43 | Isopropyl cation |

Note: This table is predictive and based on general fragmentation principles for similar structures.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides detailed information on bond lengths, bond angles, and crystallographic parameters such as the crystal system, space group, and unit cell dimensions.

While a crystal structure for this compound has not been reported, analysis of related isoxazol-5(4H)-one derivatives from the Cambridge Structural Database (CSD) can provide valuable insights into the expected solid-state conformation and packing. Studies on various 3-substituted and 3,4-disubstituted isoxazol-5(4H)-ones have revealed that these molecules often exhibit planar or near-planar ring systems and engage in various intermolecular interactions, such as hydrogen bonding (if appropriate functional groups are present) and π-π stacking, which dictate their crystal packing.

The table below summarizes crystallographic data for some representative isoxazol-5(4H)-one derivatives to illustrate the type of structural information obtained from XRD analysis.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Monoclinic | P2₁/c | a = 10.123 Å, b = 5.231 Å, c = 18.945 Å, β = 98.76° | acs.org |

| 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid | Triclinic | P-1 | a = 9.7095 Å, b = 11.9632 Å, c = 12.4335 Å, α = 86.456°, β = 73.532°, γ = 69.272° | mdpi.com |

| (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one | Triclinic | P-1 | a = 8.1464 Å, b = 10.3861 Å, c = 13.2507 Å, α = 84.898°, β = 89.413°, γ = 80.351° | researchgate.net |

Note: The data presented in this table is for structurally related compounds and is intended to be illustrative of the crystallographic information that would be obtained for this compound.

The structural elucidation through these advanced analytical methods is crucial for a complete understanding of the chemical and physical properties of this compound, paving the way for its potential applications.

Computational Chemistry and Theoretical Investigations of 3 Isopropylisoxazol 5 4h One

Tautomerism Studies of the Isoxazol-5(4H)-one System

The isoxazol-5(4H)-one ring system can exist in various tautomeric forms, which are isomers that readily interconvert through the migration of a proton. Computational chemistry has become an indispensable tool for investigating the tautomerism of these compounds, providing detailed insights into the structure, stability, and electronic properties of the different tautomers.

Identification and Characterization of Tautomeric Forms

For 3-substituted isoxazol-5(4H)-ones, including 3-isopropylisoxazol-5(4H)-one, three primary tautomeric forms are typically considered: the CH form (4,5-dihydro-5-oxo), the OH form (5-hydroxyisoxazole), and the NH form (2,5-dihydro-5-oxo). These forms are illustrated below:

CH Tautomer (this compound): This is the keto form where the proton is located at the C4 position of the ring.

OH Tautomer (3-isopropyl-5-hydroxyisoxazole): This is an enol form where the proton is on the exocyclic oxygen atom, resulting in a hydroxyl group at the C5 position and an aromatic isoxazole (B147169) ring.

NH Tautomer (3-isopropylisoxazol-5(2H)-one): This is another keto form where the proton has migrated to the nitrogen atom at the N2 position of the ring.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in characterizing the geometries of these tautomers. Calculations provide optimized bond lengths, bond angles, and dihedral angles for each form, confirming their distinct structural nature. For instance, the CH tautomer is characterized by a C4-H bond and a C5=O double bond, while the OH tautomer features a C5-O-H single bond arrangement and an aromatic isoxazole ring system. The NH tautomer is distinguished by an N2-H bond. Computational studies on analogous systems, such as 3-methylisoxazol-5(4H)-one, have shown that the CH tautomer is the most stable and energetically favored among the possible forms nih.gov.

Computational Modeling of Tautomeric Equilibria and Energetic Landscapes

Computational modeling provides a quantitative understanding of the tautomeric equilibria by calculating the relative energies of the different tautomeric forms. The energetic landscape reveals the most stable tautomer and the energy barriers for interconversion. DFT methods, such as B3LYP with a suitable basis set like 6-31++G(2d,2p), are commonly used for these calculations nih.gov.

Studies on 3-substituted isoxazolones have consistently shown that the CH tautomer is the most stable form in the gas phase. The relative energies of the NH and OH tautomers are higher, indicating they are less favored thermodynamically. The stability is influenced by the substituent at the C3 position. For example, in a study of 3-methylisoxazol-5(4H)-one, which serves as a close model for the 3-isopropyl derivative, the CH form is the global minimum on the potential energy surface nih.gov.

The following table summarizes the calculated relative energy differences for the tautomers of 3-methylisoxazol-5(4H)-one in the gas phase, which provides a strong indication of the expected trend for this compound.

Table 1: Calculated Relative Energies (kcal/mol) of 3-Methylisoxazol-5(4H)-one Tautomers in the Gas Phase.

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| CH Form | 0.00 |

| NH Form | 2.17 |

| OH Form | 8.64 |

These computational findings indicate that in the gas phase, this compound is expected to exist predominantly as the CH tautomer. The NH form is slightly less stable, while the OH form is significantly higher in energy.

Influence of Solvent Effects on Tautomeric Preferences

The tautomeric equilibrium of isoxazol-5(4H)-ones can be significantly influenced by the surrounding solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the relative stabilities of the tautomers nih.govmdpi.com. These models account for the bulk electrostatic interactions between the solute and the solvent.

In general, polar solvents tend to stabilize the more polar tautomers. For the isoxazol-5(4H)-one system, the relative energies of the tautomers can change with increasing solvent polarity. For the 3-methyl analog, the energy difference between the CH and NH tautomers decreases in polar solvents like ethanol (B145695) and water, suggesting a slight shift in the equilibrium towards the NH form, although the CH form remains the most stable nih.gov. The OH tautomer's relative energy is less affected by the solvent polarity nih.gov.

The table below presents the calculated relative energy differences for the tautomers of 3-methylisoxazol-5(4H)-one in various solvents, illustrating the expected behavior for the 3-isopropyl derivative.

Table 2: Calculated Relative Energies (kcal/mol) of 3-Methylisoxazol-5(4H)-one Tautomers in Different Solvents.

| Tautomer | Chloroform (ε=4.81) | Ethanol (ε=24.85) | Water (ε=78.39) |

|---|---|---|---|

| CH Form | 0.00 | 0.00 | 0.00 |

| NH Form | 1.64 | 1.63 | 1.61 |

| OH Form | 8.62 | 8.61 | 8.60 |

These results indicate that while polar solvents slightly favor the NH tautomer, the CH form remains the predominant species in solution for 3-substituted isoxazol-5(4H)-ones.

Reaction Mechanism Modeling via Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of isoxazol-5(4H)-ones, computational studies can model the reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction kinetics and thermodynamics.

While specific computational studies on the reaction mechanisms involving this compound are not extensively detailed in the literature, the general mechanisms for the synthesis of the isoxazol-5(4H)-one core have been proposed and can be investigated computationally. A common synthetic route is the three-component reaction of a β-ketoester, hydroxylamine (B1172632) hydrochloride, and an aldehyde.

A plausible reaction mechanism that can be modeled computationally involves the following steps:

Oxime Formation: The reaction of the β-ketoester with hydroxylamine to form an oxime intermediate.

Enamine/Enolate Formation: Deprotonation to form an enamine or enolate.

Condensation: Reaction of the enamine/enolate with the aldehyde.

Cyclization and Dehydration: Intramolecular cyclization followed by the elimination of a water molecule to form the isoxazol-5(4H)-one ring.

Structure Activity Relationship Sar Studies of 3 Isopropylisoxazol 5 4h One Derivatives

General Principles of SAR in Isoxazolone Scaffolds

The isoxazol-5(4H)-one scaffold is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. This arrangement imparts distinct electronic and structural features that are fundamental to its biological activity. The SAR of isoxazolone derivatives is primarily dictated by the nature of the substituents at the C3 and C4 positions.

The C4 position is frequently a site of major structural variation and is often involved in key interactions with target macromolecules. It is common for this position to be substituted with an arylmethylene group, which extends the molecule into the surrounding space and provides opportunities for numerous interactions. The electronic properties of the substituent on this aryl ring, whether electron-donating or electron-withdrawing, can significantly alter the activity of the compound.

Rational Design and Optimization of Isoxazolone Structures for Modulated Biological Interactions

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of the SAR and the structure of the biological target. For isoxazolone scaffolds, this process often begins with a lead compound, which is then systematically modified to improve its properties.

One common strategy is scaffold hopping , where the isoxazol-5(4H)-one core is used to replace another heterocyclic system in a known active molecule, with the aim of improving properties such as metabolic stability or potency. The isoxazolone ring can act as a bioisostere for other functionalities, maintaining the necessary geometry for biological activity while altering other molecular properties.

Structure-based design is another powerful approach, where the three-dimensional structure of the target protein is used to guide the design of new derivatives. If the binding mode of a 3-isopropylisoxazol-5(4H)-one derivative is known, for example through X-ray crystallography, new substituents can be designed to form specific favorable interactions with amino acid residues in the binding site. This can involve adding hydrogen bond donors or acceptors, or lipophilic groups to interact with hydrophobic pockets.

Optimization of isoxazolone derivatives often focuses on the substituents at the C3 and C4 positions. For example, if the isopropyl group at C3 is found to be suboptimal for fitting into a particular binding site, it could be replaced by smaller or larger alkyl groups, or by cyclic structures, to probe the steric requirements of the target. Similarly, the aryl group often found at the C4-methylene position can be decorated with a variety of substituents to fine-tune electronic properties and create additional interactions.

The following table illustrates a hypothetical optimization strategy based on general principles, starting from a generic 3-isopropyl-4-benzylideneisoxazol-5(4H)-one core structure.

| Compound | R1 (at C3) | R2 (at C4-benzylidene) | Design Rationale |

|---|---|---|---|

| Parent | Isopropyl | -H | Starting point for optimization. |

| Analog 1 | Cyclopropyl | -H | Introduce conformational rigidity at C3. |

| Analog 2 | tert-Butyl | -H | Increase steric bulk at C3 to probe pocket size. |

| Analog 3 | Isopropyl | 4-OH | Introduce a hydrogen bond donor at C4-aryl position. |

| Analog 4 | Isopropyl | 4-Cl | Introduce an electron-withdrawing group to alter electronics. |

| Analog 5 | Isopropyl | 4-OCH3 | Introduce an electron-donating group and potential H-bond acceptor. |

Impact of Substituent Variation on Molecular Recognition and Ligand Binding (general mechanisms, not specific biological outcomes)

The interaction of a small molecule like a this compound derivative with its biological target is governed by a range of non-covalent interactions. Variation of the substituents on the isoxazolone scaffold directly impacts these interactions and thus affects molecular recognition and binding affinity.

Electronic Effects: The electronic nature of substituents can influence the distribution of electron density within the isoxazolone ring and any attached aromatic systems. This, in turn, affects the molecule's ability to participate in various non-covalent interactions.

Electron-withdrawing groups (e.g., -Cl, -NO2) on an aryl substituent at the C4 position can decrease the electron density of the aromatic ring, potentially enhancing π-stacking interactions with electron-rich aromatic amino acid residues like tryptophan or tyrosine. They can also influence the acidity of nearby protons, affecting their ability to act as hydrogen bond donors.

Electron-donating groups (e.g., -OH, -OCH3) can increase the electron density of an attached aryl ring, making it a better partner for π-stacking with electron-deficient aromatic systems. These groups can also act as hydrogen bond acceptors (-OCH3) or donors (-OH), forming direct polar interactions with the target protein.

Hydrogen Bonding: The carbonyl oxygen and the nitrogen atom of the isoxazolone ring can act as hydrogen bond acceptors. The potential for hydrogen bonding can be further modified by the introduction of suitable functional groups on the substituents. For example, a hydroxyl or amino group on a C4-aryl substituent can provide an additional hydrogen bond donor/acceptor site, which can significantly increase binding affinity if it can form a favorable interaction with a complementary group on the target.

Hydrophobic Interactions: The non-polar isopropyl group at C3 and any aryl groups present in the molecule will preferentially interact with hydrophobic regions of a binding site, driven by the hydrophobic effect. Increasing the lipophilicity of the molecule by adding more non-polar substituents can enhance binding to a hydrophobic pocket, but can also affect solubility and other pharmacokinetic properties.

The following table summarizes the general impact of different types of substituents on the mechanisms of molecular recognition.

| Substituent Type | Example Group | General Impact on Ligand Binding Mechanisms |

|---|---|---|

| Small Alkyl | -CH3 | Probes for small hydrophobic pockets; minimal steric hindrance. |

| Bulky Alkyl | -C(CH3)3 | Explores larger hydrophobic pockets; can cause steric clashes. |

| Electron-Withdrawing | -Cl, -CF3 | Modulates aromatic ring electronics for π-π interactions; can act as a weak H-bond acceptor. |

| Electron-Donating | -OCH3, -OH | Modulates aromatic ring electronics; can act as H-bond acceptor/donor. |

| H-bond Donor | -OH, -NH2 | Forms specific, directional hydrogen bonds with acceptor groups on the target. |

| H-bond Acceptor | -C=O, -OCH3 | Forms specific, directional hydrogen bonds with donor groups on the target. |

Advanced Analytical Quantification and Detection Methodologies for 3 Isopropylisoxazol 5 4h One

Chromatographic Techniques for Separation and Purity Assessment

Chromatography stands as a cornerstone for the separation and purity assessment of 3-isopropylisoxazol-5(4H)-one. The choice of technique is dictated by the complexity of the sample matrix and the analytical objectives.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the preliminary assessment of this compound's purity and for monitoring the progress of its synthesis. In a typical application, a silica (B1680970) gel plate is utilized as the stationary phase. The separation is achieved by developing the plate in a chamber containing a suitable mobile phase.

For isoxazole (B147169) derivatives, which are aromatic in nature, visualization of the separated spots can often be achieved under UV light at 254 nm, where they appear as dark spots on a fluorescent background. For enhanced visualization, or for compounds with poor UV absorbance, various staining reagents can be employed. Common "universal" reagents that can be used for the visualization of isoxazole compounds include iodine vapor or charring after spraying with a sulfuric acid solution. The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification under specific chromatographic conditions. While specific Rf values for this compound are not extensively reported in publicly available literature, they would be determined empirically based on the selected mobile phase composition.

A hypothetical TLC experiment for this compound might involve the following parameters:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone). The exact ratio would be optimized to achieve an Rf value ideally between 0.3 and 0.7 for clear separation. |

| Visualization | UV lamp (254 nm), Iodine chamber, or a potassium permanganate (B83412) stain. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the high-resolution separation, quantification, and purity profiling of this compound. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18 or C8) and the mobile phase is polar, is a commonly employed mode for the analysis of isoxazole derivatives.

A typical HPLC method for this compound would involve a C18 column with a mobile phase consisting of a mixture of an aqueous component (such as water with a small percentage of an acid like formic acid or acetic acid to improve peak shape) and an organic modifier (like acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The retention time (tR), the time it takes for the analyte to pass through the column, is a characteristic parameter for identification under specific isocratic or gradient elution conditions.

Below is a table outlining a hypothetical set of HPLC parameters for the analysis of this compound:

| Parameter | Description |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a predetermined λmax (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique suitable for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that acts as a chemical fingerprint for identification.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be employed for the quantitative analysis of this compound, provided the compound has a suitable chromophore and the sample matrix is not overly complex or contains interfering substances that absorb at the same wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound at its wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Development of Specialized Detection Strategies (e.g., LC-MS/MS for complex matrices)

For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, more specialized and sensitive detection strategies are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications due to its high selectivity and sensitivity.

In an LC-MS/MS method, the compound is first separated by HPLC and then introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the precursor ion corresponding to the protonated or deprotonated molecule of this compound is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), exceptional selectivity and low limits of detection can be achieved, minimizing interference from the complex matrix.

The development of an LC-MS/MS method for a novel isoxazole derivative in rat plasma has been reported, demonstrating the feasibility of this approach for pharmacokinetic studies. researchgate.net This methodology can be adapted for this compound.

Method Validation, Precision, and Accuracy Assessment in Analytical Research

The validation of any analytical method is crucial to ensure that the results are reliable, reproducible, and fit for the intended purpose. The validation process involves evaluating several key parameters as defined by international guidelines such as those from the International Council for Harmonisation (ICH).

The main parameters assessed during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a linear regression analysis of the calibration curve.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the percentage of the analyte recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table summarizes typical acceptance criteria for the validation of a chromatographic assay method:

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | Typically 98.0% to 102.0% |

| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Specificity | No interference at the retention time of the analyte |

By rigorously validating the analytical methodologies, researchers can ensure the generation of high-quality, reliable data for the quantification and detection of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products